Furothiazole
CAS No.: 531-82-8
Cat. No.: VC1693215
Molecular Formula: C9H7N3O4S
Molecular Weight: 253.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 531-82-8 |
|---|---|
| Molecular Formula | C9H7N3O4S |
| Molecular Weight | 253.24 g/mol |
| IUPAC Name | N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13) |
| Standard InChI Key | GYRMPDLIHUXUIG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Furothiazole, chemically known as N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide, is a heterocyclic compound containing both furan and thiazole rings in its structure. The compound's molecular architecture is characterized by a nitro-substituted furan ring linked to a thiazole moiety, which contains an acetamide group. This distinctive structural arrangement contributes to its chemical reactivity and biological properties .
Basic Identification Parameters
The compound is identified through various systematic nomenclature systems and numerical identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| Primary Name | Furothiazole |
| Chemical Name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide |
| CAS Registry Number | 531-82-8 |
| PubChem CID | 10753 |
| Molecular Formula | C9H7N3O4S |
| Molecular Weight | 253.24 g/mol |
| Common Synonyms | Furathiazole, NFTA, Furium, 2-acetylamino-4-(5-nitro-2-furyl)thiazole |
Structural Representation
The molecular structure of furothiazole incorporates three key functional groups: a nitrofuran moiety, a thiazole ring, and an acetamide group. The nitro group attached to the furan ring significantly influences the compound's electronic properties and reactivity. The structural formula can be represented through various notation systems as follows :
| Structural Notation | Representation |
|---|---|
| SMILES | CC(=O)NC1=NC(=CS1)C2=CC=C(O2)N+[O-] |
| InChI | InChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13) |
| InChIKey | GYRMPDLIHUXUIG-UHFFFAOYSA-N |
Physical and Chemical Properties
Furothiazole possesses distinctive physical and chemical characteristics that influence its behavior in various environments and its interactions with biological systems. Understanding these properties is crucial for applications in research, pharmaceutical development, and risk assessment .
Physical Properties
The physical properties of furothiazole are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in available data |
| Melting Point | 296°C (decomposition) |
| Density | 1.5590 g/cm³ (estimate) |
| Refractive Index | 1.6320 (estimate) |
| Solubility | Limited data available |
| Stereochemistry | Achiral |
| Defined Stereocenters | 0/0 |
Chemical Properties
The chemical reactivity of furothiazole is largely influenced by its functional groups, particularly the nitro group attached to the furan ring and the thiazole-acetamide moiety. Key chemical properties include:
Research Developments and Applications
While furothiazole itself is primarily studied for its toxicological concerns, related heterocyclic compounds incorporating thiazole moieties have been the focus of research for potential therapeutic applications .
Novel Heterocyclic Derivatives
Recent research has focused on developing new series of fused heterocycles incorporating indazolylthiazole moiety, which share some structural similarities with furothiazole. These compounds have been evaluated for their cytotoxic effects against normal human cells and cancer cell lines, revealing promising antitumor activity for certain derivatives .
Among the synthesized compounds, derivatives identified as compounds 4, 6, and 8 demonstrated significant selective antitumor activity against HepG-2 and Caco-2 cell lines, with lower toxicity toward normal human cells (HFB-4). Notably, derivative 8 exhibited maximum antitumor activity with an SI value of approximately 26 and an IC50 value of about 5.9 μg/mL .
Analytical Methods and Characterization
The characterization of furothiazole and related compounds typically involves various analytical techniques for structural elucidation and purity assessment.
Spectroscopic Analysis
Modern spectroscopic methods used for the identification and characterization of furothiazole include:
| Analytical Technique | Application |
|---|---|
| Infrared Spectroscopy (IR) | Identification of functional groups (NH, C=O, NO2) |
| Nuclear Magnetic Resonance (NMR) | Determination of molecular structure through 1H-NMR and 13C-NMR |
| Mass Spectrometry | Confirmation of molecular formula and fragmentation pattern |
| UV-Visible Spectroscopy | Analysis of electronic transitions and chromophores |
Chromatographic Methods
Chromatographic techniques are essential for the purification and quantitative analysis of furothiazole:
| Chromatographic Method | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification |
| Gas Chromatography (GC) | Analysis of volatility and thermal stability |
| Thin-Layer Chromatography (TLC) | Rapid screening and purity assessment |
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